N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide is a compound that belongs to the class of nitrofuran derivatives Nitrofurans are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide typically involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to a series of reactions, including condensation with piperidine derivatives and subsequent functional group modifications . The nitration process often employs a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The key steps involve the controlled nitration of furfural and subsequent reactions to introduce the piperidine and carboxamide functionalities .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Scientific Research Applications
N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide involves the interaction with cellular components. The nitrofuran moiety is known to undergo reduction within the cell, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This results in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Contains an n-methyl urea group.
Furaltadone: Contains a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one.
Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one.
Nitrofurantoin: Contains a 1-methylimidazolidine-2,4-dione.
Uniqueness
N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide is unique due to its specific piperidine and carboxamide functionalities, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-3-17(4-2)15(19)12-6-5-9-16(10-12)11-13-7-8-14(22-13)18(20)21/h7-8,12H,3-6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIAKXKXELRQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.